5-Bromo-2-methoxyquinazoline physical and chemical properties
5-Bromo-2-methoxyquinazoline physical and chemical properties
5-Bromo-2-methoxyquinazoline: A Privileged Scaffold for Advanced Kinase Inhibitor Synthesis
Executive Summary
In modern drug discovery, the quinazoline scaffold is recognized as a "privileged structure" due to its exceptional ability to mimic the adenine ring of adenosine triphosphate (ATP). This structural mimicry allows quinazoline derivatives to anchor deeply into the highly conserved hydrophobic ATP-binding pockets of various receptor tyrosine kinases (RTKs)[1]. However, the de novo synthesis and late-stage functionalization of the quinazoline core often suffer from regioselectivity issues and catalyst poisoning.
Herein lies the strategic value of 5-Bromo-2-methoxyquinazoline (CAS: 1369115-77-4)[2]. By pre-installing a bromine atom at the sterically demanding C5 position and a methoxy protecting group at C2, medicinal chemists can execute orthogonal modifications with surgical precision. This whitepaper details the physicochemical properties, mechanistic reactivity, and validated protocols for utilizing this critical building block in the development of targeted therapeutics.
Physicochemical Profile
Understanding the baseline properties of 5-Bromo-2-methoxyquinazoline is essential for predicting its behavior in complex reaction matrices[2].
| Property | Value |
| Compound Name | 5-Bromo-2-methoxyquinazoline |
| CAS Number | 1369115-77-4 |
| Molecular Formula | C9H7BrN2O |
| Molecular Weight | 239.07 g/mol |
| InChI Key | YTXWHULBANEIOJ-UHFFFAOYSA-N |
| Reactivity Handles | C5 (Electrophilic), C2 (Latent Electrophile) |
Electronic Causality: The nitrogen atoms (N1 and N3) in the quinazoline ring strongly withdraw electron density from the carbocyclic ring. This electron deficiency makes the C5-bromine bond highly susceptible to oxidative addition by low-valent transition metals. Concurrently, the C2-methoxy group serves a dual purpose: it acts as a steric/electronic shield that prevents unwanted N-alkylation during early-stage synthesis, and it modulates the basicity of the adjacent nitrogens, reducing the risk of transition-metal catalyst poisoning[3].
Mechanistic Reactivity & Workflow
The true utility of 5-Bromo-2-methoxyquinazoline lies in its divergent reactivity. The C5 bromine serves as a robust handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Once the C5 position is elaborated, the C2 methoxy group can be subjected to acid-mediated cleavage to reveal a quinazolin-2(1H)-one. This quinazolinone motif is critical; it acts as a bioisostere of the phthalazinone core (mimicking the nicotinamide part of the NAD+ cofactor) found in several approved PARP inhibitors[4].
Fig 1. Divergent synthetic workflows for 5-Bromo-2-methoxyquinazoline.
Validated Experimental Methodologies
As a Senior Application Scientist, I emphasize that protocols must be designed with an understanding of the underlying reaction mechanics to ensure reproducibility and high yields.
Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling at C5
Rationale & Causality: While the C5 position is electronically primed for coupling, the basic nitrogens of the quinazoline core can coordinate to the palladium center, leading to catalyst deactivation. To circumvent this, we utilize Pd(dppf)Cl2 . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a large bite angle that accelerates reductive elimination while sterically shielding the metal center from unwanted nitrogen coordination.
Step-by-Step Procedure:
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Preparation: In an oven-dried Schlenk flask, combine 5-Bromo-2-methoxyquinazoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv).
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Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/ H2O (4:1 v/v). Degas the suspension by sparging with ultra-pure Argon for 15 minutes. Causality: Oxygen irreversibly oxidizes the active Pd(0) species to inactive Pd(II) complexes.
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Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of Argon. Seal the flask.
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Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 12 hours.
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Self-Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the characteristic 1:1 isotopic doublet (M, M+2) inherent to the brominated starting material completely disappears, replaced by the product mass.
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Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4 , and purify via flash column chromatography.
Protocol 2: Unmasking the C2-Methoxy Group to Yield Quinazolin-2(1H)-one
Rationale & Causality: To enable critical hydrogen-bonding interactions with the kinase hinge region, the methoxy ether must be cleaved[4]. Boron tribromide ( BBr3 ) acts as a hard Lewis acid, coordinating to the methoxy oxygen and weakening the O-CH3 bond, which is subsequently cleaved by the nucleophilic bromide ion. The resulting intermediate tautomerizes exclusively to the highly stable thermodynamic product, the quinazolin-2(1H)-one[3].
Step-by-Step Procedure:
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Preparation: Dissolve the 5-substituted-2-methoxyquinazoline intermediate in anhydrous Dichloromethane (DCM) under Argon and cool to -78°C using a dry ice/acetone bath.
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Reagent Addition: Dropwise add BBr3 (1.0 M in DCM, 3.0 equiv). Causality: Low temperatures prevent over-reactivity and unwanted ring-opening of the quinazoline core.
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Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.
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Quenching: Carefully quench the reaction by the dropwise addition of MeOH at 0°C to destroy excess BBr3 , followed by neutralization with saturated aqueous NaHCO3 .
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Self-Validation Checkpoint: Validate the conversion via FT-IR. Successful unmasking is confirmed by the emergence of a strong carbonyl stretching frequency (C=O) near 1650–1680 cm⁻¹ and a broad N-H stretch around 3200 cm⁻¹.
Applications in Targeted Therapeutics
The structural derivatives synthesized from 5-Bromo-2-methoxyquinazoline have profound implications in oncology and neurodegenerative disease research.
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EGFR Inhibition (Oncology): Crystal structure analyses of quinazoline-based EGFR inhibitors demonstrate that the quinazoline moiety perfectly fits into the ATP binding pocket of the kinase domain[1]. Modifications at the C5 position allow researchers to probe the hydrophobic sub-pockets, overcoming resistance mutations like the L858R/T790M/C797S triple mutant in non-small cell lung cancer (NSCLC)[1].
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DYRK1A Inhibition (Alzheimer's Disease): Thiazolo[5,4-f]quinazolines, built from 5-bromoquinazoline precursors, have shown exceptional promise as DYRK1A inhibitors. Advanced derivatives exhibit IC50 values in the double-digit nanomolar range (e.g., 40 nM), making them potent candidates for regulating processes implicated in Alzheimer's disease[5].
Fig 2. Mechanism of quinazoline-derived RTK inhibitors targeting the ATP pocket.
References
- AiFChem. "1369115-77-4 | 5-Bromo-2-methoxyquinazoline - AiFChem.
- BenchChem. "Applications of 5-Bromo-4-fluoroisatoic Anhydride in Medicinal Chemistry: Application Notes and Protocols.
- J-Stage. "Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors.
- PMC (NIH). "Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I.
- ACS Publications. "One-Step Conversion of 2-Amino-N′-arylbenzamidines into 3-Aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles.
Sources
- 1. Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors [jstage.jst.go.jp]
- 2. 1369115-77-4 | 5-Bromo-2-methoxyquinazoline - AiFChem [aifchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I - PMC [pmc.ncbi.nlm.nih.gov]
